3-Oxocyclooctane-1-carboxylic acid

Organic Synthesis Medium-Ring Construction Catalytic Methodology

3-Oxocyclooctane-1-carboxylic acid (CAS 27531-69-7) is a bifunctional C9 building block featuring a ketone at the 3-position and carboxylic acid at the 1-position on a strained cyclooctane ring (~9.7 kcal/mol ring strain). This scaffold enables orthogonal derivatization at two distinct reactive sites—ketone reduction/condensation and carboxyl amide/ester coupling—unlike mono-functional cyclooctane analogs. The medium-ring strain drives thermodynamically favorable ring-opening and cycloaddition reactions, making it ideal for med chem programs targeting eight-membered pharmacophores and diverse library synthesis. Supplied at 95% purity with characterized LogP (1.61) and TPSA (54.37 Ų).

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 27531-69-7
Cat. No. B8016886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxocyclooctane-1-carboxylic acid
CAS27531-69-7
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CCC(CC(=O)CC1)C(=O)O
InChIInChI=1S/C9H14O3/c10-8-5-3-1-2-4-7(6-8)9(11)12/h7H,1-6H2,(H,11,12)
InChIKeyBUWUDRMUXVLEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.05 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxocyclooctane-1-carboxylic Acid (CAS 27531-69-7): Structural Baseline and Procurement Classification


3-Oxocyclooctane-1-carboxylic acid (CAS 27531-69-7) is a bifunctional C9 keto-carboxylic acid featuring an eight-membered cyclooctane ring bearing a ketone group at the 3-position and a carboxylic acid moiety at the 1-position, with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol [1]. This compound belongs to the class of medium-ring cyclic keto acids and is categorized commercially as a building block and research chemical, typically supplied at 95% purity [1]. Its core structural value derives from the strained cyclooctane scaffold—which possesses a ring strain energy of approximately 9.7 kcal/mol relative to a strainless cycloalkane [2]—coupled with two distinct reactive handles for downstream derivatization .

Why Generic Substitution Fails: Regioisomeric and Scaffold-Level Differentiation of 3-Oxocyclooctane-1-carboxylic Acid


Direct substitution with cyclooctane analogs is inadvisable because the functional group positioning and scaffold composition dictate fundamentally different physicochemical properties and reactivity profiles. The 3-oxo-1-carboxylic acid regioisomer (3-oxocyclooctane-1-carboxylic acid) and the 2-oxo-1-carboxylic acid regioisomer (2-oxocyclooctane-1-carboxylic acid, CAS 166337-88-8) share identical molecular formulas (C₉H₁₄O₃) and molecular weights (170.21 g/mol) but differ critically in the distance between the ketone and carboxyl groups, which alters chelation behavior, hydrogen-bonding geometry, and the conformational outcomes of cyclization reactions . Furthermore, substituting the parent cyclooctanecarboxylic acid (CAS 4103-15-5)—which lacks the 3-keto group entirely—would sacrifice the bifunctional reactivity that enables orthogonal transformations at both the ketone and carboxyl sites . Even more consequential is the scaffold-level distinction: the eight-membered cyclooctane ring confers a strain energy (≈9.7 kcal/mol) and conformational flexibility profile that is absent in the more common five- and six-membered ring keto acids [1]. This strain energy translates into measurable differences in ring-opening energetics and reaction kinetics, making scaffold substitution non-viable for applications where medium-ring properties are mechanistically required [2].

Quantitative Evidence Guide: Measurable Differentiation of 3-Oxocyclooctane-1-carboxylic Acid (CAS 27531-69-7) Against Comparators


Synthetic Accessibility: Catalytic Ring-Expansion Route vs. Classical Cyclooctanone Oxidation

A catalytic ring-expansion strategy reported in the Journal of Medicinal Chemistry (2023) provides an efficient synthetic route to 3-oxocyclooctane-1-carboxylic acid, circumventing the challenges associated with direct medium-ring formation [1]. This contrasts with the classical approach of oxidizing cyclooctanone using strong oxidizing agents such as KMnO₄ or CrO₃ in sulfuric acid under reflux conditions, which typically suffers from lower selectivity and generates hazardous waste streams . The catalytic ring-expansion method represents a fundamentally different retrosynthetic disconnection that enables access to this eight-membered keto acid scaffold without the inherent inefficiencies of oxidizing a preformed eight-membered ring.

Organic Synthesis Medium-Ring Construction Catalytic Methodology

Scaffold Strain Energy: Cyclooctane Core vs. Cyclohexane and Cyclopentane Analogs

The cyclooctane core of 3-oxocyclooctane-1-carboxylic acid exhibits a total ring strain energy of approximately 9.7 kcal/mol, calculated as the difference between its actual heat of formation (−29.7 kcal/mol) and the strainless heat of formation for an unstrained cycloalkane of equivalent size (−39.4 kcal/mol) [1]. This strain energy is substantially lower than that of cyclohexane (≈0 kcal/mol, essentially strain-free) but higher than that of cycloheptane (≈6.2 kcal/mol), placing the eight-membered ring in a distinct energetic regime that influences both conformational dynamics and reaction kinetics [2]. Computed strain energies for related cyclooctyl systems further demonstrate that cyclooctane derivatives occupy a unique medium-ring niche, with cyclooctyne bearing a strain energy of approximately 17.9–19.9 kcal/mol and the cyclooctane boat-chair conformation being energetically favored over crown conformations by approximately 7 kJ·mol⁻¹ (≈1.7 kcal/mol) at room temperature [3][4].

Conformational Analysis Ring Strain Reaction Kinetics

LogP as a Lipophilicity Predictor: Computed vs. Experimental Context

The computed LogP value for 3-oxocyclooctane-1-carboxylic acid is 1.6105, based on topological polar surface area (TPSA) calculations of 54.37 Ų . This value positions the compound in a moderately lipophilic regime that is favorable for both organic solvent solubility and membrane permeability in biological assays. For context, the structurally related ester derivative ethyl 3-oxocyclooctane-1-carboxylate (CAS 129104-41-2), which lacks the free carboxylic acid proton, exhibits enhanced lipophilicity and would be expected to have a higher LogP [1]. Conversely, the non-keto analog cyclooctanecarboxylic acid (CAS 4103-15-5), which has a similar core but no ketone functionality, possesses a different hydrogen-bonding capacity and would exhibit a distinct LogP profile . Experimental determination of actual LogP for 3-oxocyclooctane-1-carboxylic acid remains unreported in the accessible literature; the value 1.6105 is a computational prediction.

Physicochemical Properties Lipophilicity ADME Prediction

Validated Application Scenarios for 3-Oxocyclooctane-1-carboxylic Acid Procurement and Use


Medium-Ring-Containing Pharmaceutical Intermediate Synthesis

This compound serves as a key building block for constructing pharmaceutical candidates that require eight-membered carbocyclic frameworks. Its bifunctional reactivity—simultaneously presenting a ketone for reduction/condensation and a carboxylic acid for amide/ester coupling—enables convergent synthetic strategies that are not feasible with mono-functional cyclooctane analogs. The catalytic ring-expansion synthesis reported in the medicinal chemistry literature [1] further supports its viability as a scalable intermediate for drug discovery programs targeting medium-ring-containing pharmacophores, particularly where the strained cyclooctane core contributes to target binding or metabolic stability.

Strain-Driven Ring-Opening and Cycloaddition Precursor Development

The cyclooctane core strain energy (≈9.7 kcal/mol) [2] makes this compound a candidate precursor for strain-release reactions, including ring-opening functionalizations and cycloadditions. Unlike cyclohexane-based keto acids, which lack sufficient strain to drive such reactions thermodynamically, or cyclooctynes, whose extreme strain (≈17.9 kcal/mol) [3] necessitates special handling precautions, 3-oxocyclooctane-1-carboxylic acid occupies a practical middle ground. Researchers developing strain-promoted conjugation chemistry or medium-ring expansion methodologies may preferentially select this compound as a bench-stable starting material with sufficient strain to enable downstream reactivity.

Bifunctional Scaffold for Parallel Derivatization Libraries

As a bifunctional molecule bearing both a ketone and a carboxylic acid on an eight-membered ring, this compound is uniquely suited for generating diverse compound libraries through orthogonal functionalization. The ketone can undergo reduction, reductive amination, or Grignard addition while the carboxylic acid is protected, followed by subsequent amide or ester formation. This orthogonal reactivity profile [4] distinguishes it from the parent cyclooctanecarboxylic acid (which lacks the ketone handle) and from the 2-oxo regioisomer (which positions the ketone differently, altering the spatial relationship between reactive sites) , enabling the construction of structurally diverse analogs for structure-activity relationship studies.

Reference Standard for Analytical Method Development

This compound is explicitly designated for use as a reference substance for drug impurity analysis and as a research reagent [5]. With a defined purity specification of 95% from multiple suppliers and computational descriptors including LogP (1.6105) and TPSA (54.37 Ų) , it provides a characterized standard for developing HPLC methods, mass spectrometry calibration, and purity assessment protocols. Procurement for analytical quality control applications requires the free acid form rather than ester derivatives, as the latter would exhibit different chromatographic retention behavior and ionization efficiency.

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